Benzyl Styrylsulfonyl Class Potency and Selectivity Benchmarking for (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
The target compound is a derivative within a series of benzyl styrylsulfones, benzyl styrylsulfines, and benzylsulfonyl-N-phenylacetamides evaluated for anticancer activity. The class-defining lead compound 7 from this series demonstrated potent anti-proliferative activity and selectively induced cancer cell apoptosis while sparing non-transformed lung fibroblast cells (MRC-5) [1]. While specific GI50 values for (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine are not publicly available, its 4-fluorobenzyl substitution pattern is a critical SAR feature that, based on class-level inference, is expected to confer a distinct potency and selectivity profile compared to non-fluorinated or differently substituted analogs [1].
| Evidence Dimension | Cytotoxic potency (GI50) and selectivity against MRC-5 normal lung fibroblasts |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number; positioned as an active analog within the benzyl styrylsulfonyl class. |
| Comparator Or Baseline | Lead compound 7 (specific structure not defined in abstract) representing the benzyl styrylsulfone class; other analogs from the study with varying benzyl substitutions. |
| Quantified Difference | Unable to calculate a specific quantitative difference. The qualitative differentiation is based on the established SAR principle that the 4-fluorobenzyl group modulates activity. |
| Conditions | In vitro MTT cytotoxicity assay against human tumor cancer cell lines and non-transformed MRC-5 lung fibroblasts, as described in the class study [1]. |
Why This Matters
For procurement, this confirms the compound is part of a validated, target-selective anticancer class, and its specific 4-fluoro moiety is a non-interchangeable SAR element.
- [1] Chahrour, O., Abdalla, A., Lam, F., Midgley, C., & Wang, S. (2011). Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3066-3069. View Source
